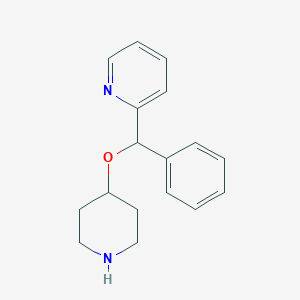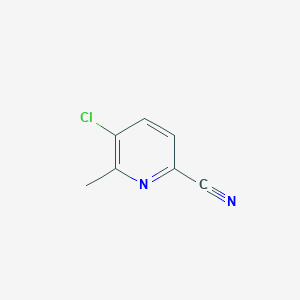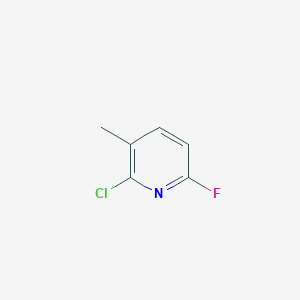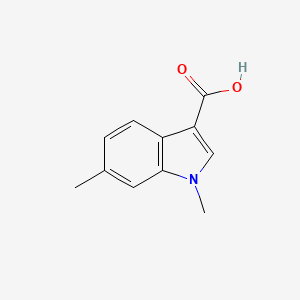![molecular formula C12H22N2O2 B3320678 tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate CAS No. 1258649-89-6](/img/structure/B3320678.png)
tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate
Vue d'ensemble
Description
“tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate” is a chemical compound with the CAS Number: 1909336-06-6 . It has a molecular weight of 240.35 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-10-7-14-9-13(10)5-4-6-13/h10,14H,4-9H2,1-3H3, (H,15,16) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 240.35 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available at this time.Applications De Recherche Scientifique
Differential Effects on 5-HT Release
Research has explored the differential effects of compounds structurally similar to tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate on neurotransmitter release. For instance, the selective 5-HT1A receptor antagonist WAY-100135 was found to attenuate the inhibitory effects of certain ligands, such as buspirone and NAN-190, on 5-hydroxytryptamine (5-HT) release, suggesting intricate interactions at the receptor level (Routledge et al., 1995).
Environmental Implications and Decomposition
Studies have analyzed the environmental implications and decomposition mechanisms of compounds related to this compound. For example, the adduction of DNA with methyl tert-butyl ether (MTBE) in mice and its subsequent implications have been investigated, indicating potential environmental and biological effects (Yuan et al., 2007). Additionally, the feasibility of using radio frequency plasma reactors for decomposing and converting MTBE, a structurally related compound, has been demonstrated, suggesting potential industrial applications for waste management and environmental remediation (Hsieh et al., 2011).
Electrophysiologic and Antiarrhythmic Effects
Research on compounds structurally related to this compound has also delved into their electrophysiologic and antiarrhythmic effects. A study on the antiarrhythmic agent AZD1305 revealed its potential in suppressing triggers responsible for the genesis of atrial fibrillation and other atrial arrhythmias, which may have broader implications for cardiovascular therapeutics (Sicouri et al., 2010).
Environmental Occurrence and Toxicity of Related Compounds
Considerable research has been conducted on the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs) related to this compound. Studies have highlighted the detection of SPAs in various environmental matrices and human tissues, along with their potential toxicological effects, suggesting the need for continued monitoring and assessment of such compounds (Liu & Mabury, 2020).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Propriétés
IUPAC Name |
tert-butyl N-(6-azaspiro[3.4]octan-8-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-13-8-12(9)5-4-6-12/h9,13H,4-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOSEKNVWYWWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC12CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Ethoxycarbonyl)piperidino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3320595.png)
![(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B3320602.png)

![(R)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate](/img/structure/B3320615.png)




![[5-(Difluoromethyl)pyridin-2-YL]methanamine](/img/structure/B3320635.png)




